molecular formula C11H17ClN2O2S B1450860 1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride CAS No. 916488-42-1

1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride

Cat. No.: B1450860
CAS No.: 916488-42-1
M. Wt: 276.78 g/mol
InChI Key: IUPNZPVYAOOERH-UHFFFAOYSA-N
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Description

1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride (CAS: 916488-42-1) is a piperazine derivative with a methylsulfonyl group at the ortho position of the phenyl ring. Its molecular formula is C₁₁H₁₇ClN₂O₂S, with a molecular weight of 276.78 g/mol . The methylsulfonyl substituent is a strong electron-withdrawing group, which influences its physicochemical properties, such as solubility and stability, and may enhance receptor binding specificity in biological systems. This compound is utilized in research contexts, particularly in neuroscience and medicinal chemistry, though its exact pharmacological profile remains less characterized compared to analogs .

Properties

IUPAC Name

1-(2-methylsulfonylphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c1-16(14,15)11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPNZPVYAOOERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657099
Record name 1-[2-(Methanesulfonyl)phenyl]piperazine--hydrogen chloride (1/1)
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Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916488-42-1
Record name 1-[2-(Methanesulfonyl)phenyl]piperazine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 916488-42-1
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Biological Activity

1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride, with CAS number 916488-42-1, is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Target Receptors and Pathways
Similar compounds, particularly those with piperazine structures, have been shown to interact with various receptors, including:

  • Adenosine Receptors : These receptors are involved in numerous physiological processes, including neurotransmission and inflammation modulation.
  • Benzodiazepine Receptors : Compounds targeting these receptors can exhibit anxiolytic and sedative effects.

The interaction with these receptors often involves the formation of hydrogen bonds and the modulation of biochemical pathways associated with inflammation and pain relief .

Biological Activities

This compound exhibits several biological activities:

  • Antinociceptive Effects : Research indicates that similar piperazine derivatives show significant pain-relieving properties. In animal models, compounds analogous to 1-(2-(Methylsulfonyl)phenyl)piperazine were tested for their ability to reduce pain response in tail-clip and hot-plate tests .
  • Antitumor Activity : Studies have demonstrated that derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines .
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting cyclooxygenase enzymes (e.g., COX-2), leading to reduced production of pro-inflammatory mediators .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntinociceptiveSignificant reduction in pain response in animal models
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX-2 enzyme activity
AntimicrobialExhibits activity against various bacterial strains

Example Research Findings

  • Antinociceptive Study : In a study evaluating the analgesic effects of piperazine derivatives, 50 mg/kg doses showed significant pain relief comparable to morphine .
  • Antitumor Efficacy : A derivative was tested against HepG2 liver cancer cells, showing a notable decrease in cell viability with an IC50 value less than that of standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Mechanism : The compound was found to inhibit COX-2 activity effectively, which is critical for the synthesis of prostaglandins involved in inflammation.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of piperazine, including 1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride, exhibit significant anticancer properties. For instance, a study investigating a series of piperazine derivatives demonstrated their ability to inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and MCF10A (non-cancerous) cells. The findings suggest that modifications in the piperazine structure can enhance cytotoxicity against cancer cells while minimizing toxicity to healthy cells .
  • Anti-inflammatory Effects :
    • The compound has also been explored for its anti-inflammatory properties. A study synthesized various methyl salicylate derivatives with piperazine moieties and evaluated their anti-inflammatory activity. Results showed that certain derivatives exhibited stronger anti-inflammatory effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating the potential of piperazine-based compounds in treating inflammatory conditions .
  • Neuropharmacological Effects :
    • Piperazine derivatives are known for their interaction with neurotransmitter systems. Research indicates that compounds like this compound can modulate serotonin receptors, which are crucial in mood regulation and anxiety disorders. This suggests potential applications in developing treatments for psychiatric conditions .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocusFindings
Anti-inflammatory ActivityDemonstrated superior anti-inflammatory effects compared to traditional NSAIDs.
Anticancer ActivityInhibited MCF7 cell proliferation, showing potential as an anticancer agent.
Neuropharmacological EffectsSuggested modulation of serotonin receptors, indicating potential for treating mood disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and selected analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups Notable Properties
1-(2-(Methylsulfonyl)phenyl)piperazine HCl Methylsulfonyl (ortho) 276.78 -SO₂CH₃, piperazine High thermal stability (bp: 475.9°C), electron-withdrawing group
1-(2-Methoxyphenyl)piperazine HCl Methoxy (ortho) ~240–250 (estimated) -OCH₃, piperazine Electron-donating group; variable 5-HT1B receptor activity
1-(5-Chloro-2-methoxyphenyl)piperazine HCl Chloro (para), methoxy (ortho) 258.75 -Cl, -OCH₃, piperazine Dual substituents; antibacterial potential
TFMPP (1-(3-Trifluoromethylphenyl)piperazine) Trifluoromethyl (meta) 245.69 -CF₃, piperazine Serotonin receptor agonist; psychoactive effects
1-[2-(3-Chlorophenoxy)ethyl]piperazine HCl Chlorophenoxyethyl (meta) 315.67 -Cl, ether linkage, piperazine Enhanced lipophilicity due to ether chain

Key Observations :

  • Thermal Stability : The target compound’s high boiling point (475.9°C) suggests greater thermal stability compared to analogs like TFMPP .

Pharmacological Activity

Serotonin Receptor Modulation
  • The methylsulfonyl group may confer unique binding affinity .
  • 1-(2-Methoxyphenyl)piperazine HCl : Acts as a 5-HT1B agonist with variable effects on sympathetic nerve discharge (SND), inducing both increases and decreases in neuronal activity .
  • TFMPP : A well-characterized 5-HT1B/2C agonist used in studies of serotonin syndrome and drug abuse .
Antimicrobial Activity
  • 1-(4-Substituted Phenyl)piperazine Derivatives : Compounds with chloro and methoxy substituents (e.g., 1-(5-chloro-2-methoxyphenyl)piperazine) exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Target Compound : Antimicrobial data are unavailable, but the methylsulfonyl group’s polarity may limit membrane permeability compared to lipophilic analogs .
Comparison with Analog Syntheses
  • 1-(2-Methoxyphenyl)piperazine HCl : Synthesized from ortho-anisidine and bis(2-chloroethyl)amine hydrochloride under basic conditions .
  • Antidepressant Piperazines (e.g., VI): Utilize bis(2-chloroethyl)amine hydrochloride and substituted thiophenol-aniline intermediates .

Stability and Degradation

  • Target Compound : The methylsulfonyl group is hydrolytically stable, reducing susceptibility to degradation compared to esters or amides .
  • Ketoconazole Degradation Products : Piperazine derivatives with electron-withdrawing groups (e.g., dichlorophenyl) show resistance to hydrolysis, suggesting similar stability for the target compound .

Preparation Methods

Direct Sulfonylation of 2-Substituted Phenylpiperazine

One common approach involves reacting 2-methylpiperazine with methanesulfonyl chloride in the presence of a base, followed by hydrochloric acid treatment to yield the hydrochloride salt. This method is widely used due to its straightforwardness and efficiency.

  • Reactants: 2-methylpiperazine, methanesulfonyl chloride, hydrochloric acid
  • Solvent: Organic solvents such as dichloromethane
  • Temperature: Room temperature
  • Reaction Time: Several hours (typically 2-6 hours)
  • Procedure: The amine (2-methylpiperazine) is reacted with methanesulfonyl chloride under controlled conditions to form the sulfonamide intermediate. Subsequent acidification with hydrochloric acid yields the hydrochloride salt.

This method is scalable for industrial production with optimization of solvent volumes, temperature control, and purification steps to ensure high yield and purity.

Piperazine Core Synthesis Followed by Functionalization

Another approach involves synthesizing the piperazine ring substituted with the phenyl group first, then introducing the methylsulfonyl group.

  • Starting from 1-phenylalkane-1,2-dione derivatives, condensation with ethylenediamine forms intermediate dihydropyrazines.
  • Reduction using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) converts intermediates to substituted piperazines.
  • Subsequent alkylation or sulfonylation introduces the methylsulfonyl group.
  • Final treatment with hydrochloric acid forms the hydrochloride salt.

This method is more stepwise but allows for structural modifications and higher control over substitution patterns.

Use of Piperazine Hydrochloride Intermediates

Some patented methods use piperazine monohydrochloride as an intermediate, reacting it with chlorinated alkyl or aryl sulfonyl derivatives under alkaline conditions to form the target compound.

  • Reaction of piperazine monohydrochloride with appropriate chloro-substituted sulfonyl compounds in organic solvents.
  • Filtration to remove by-products such as piperazine dihydrochloride, which can be recovered and reused.
  • Solvent evaporation and vacuum distillation to purify the product.

This method emphasizes green chemistry principles by recycling intermediates and minimizing impurities.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Reaction Conditions Advantages Limitations
Direct sulfonylation of 2-methylpiperazine 2-methylpiperazine, methanesulfonyl chloride, HCl Room temp, organic solvent, several hours Simple, scalable, high yield Requires careful control of sulfonyl chloride addition
Piperazine core synthesis + sulfonylation 1-phenylalkane-1,2-dione, ethylenediamine, LiAlH4 Multiple steps, reduction at 50-55°C Structural control, versatile Multi-step, longer synthesis time
Piperazine hydrochloride intermediate route Piperazine monohydrochloride, chloro-sulfonyl compounds Alkaline conditions, filtration, vacuum distillation High purity, green process Requires recovery steps, solvent handling

Detailed Research Findings and Notes

  • Purity Optimization: Vacuum reduced pressure rectification and solvent removal are critical steps to obtain high-purity products, minimizing disubstituted impurities.
  • Green Chemistry: Recycling of piperazine dihydrochloride by-product reduces waste and raw material costs, enhancing environmental friendliness.
  • Reaction Monitoring: Reaction progress is typically monitored by filtration yield, NMR, and HPLC to ensure completion and purity.
  • Chemical Reactivity: The methylsulfonyl group is stable under mild reaction conditions but can be further functionalized or oxidized if needed.
  • Industrial Scale-Up: Reaction parameters such as molar ratios, solvent volumes, and temperature are optimized for scale-up to maintain yield and purity.

Q & A

Basic Research Question

  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30 v/v), detecting at 254 nm. Retention time typically aligns with structural analogs (e.g., 8–10 minutes) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 287.12 (M+H⁺) and isotopic pattern matching chlorine .
  • NMR : 1^1H NMR (DMSO-d₆) shows characteristic peaks for the piperazine ring (δ 2.8–3.5 ppm) and methylsulfonyl group (δ 3.1 ppm, singlet) .

What are the known pharmacological targets of phenylpiperazine derivatives, and how does this compound compare?

Basic Research Question
Phenylpiperazines broadly target serotonin (5-HT) receptors, particularly 5-HT₁A and 5-HT₇ subtypes. For this compound:

  • Receptor Binding : The methylsulfonyl group enhances electron-withdrawing effects, potentially increasing affinity for 5-HT₇ receptors compared to methoxy-substituted analogs (e.g., 1-(4-methoxyphenyl)piperazine, KiK_i = 120 nM vs. 250 nM) .
  • Functional Assays : In vitro cAMP inhibition assays using HEK-293 cells transfected with 5-HT₇ receptors validate agonist/antagonist activity .

How does the methylsulfonyl substituent influence the compound’s physicochemical properties and bioactivity?

Advanced Research Question

  • Physicochemical Impact : The sulfonyl group increases polarity (logP reduction by ~1.5 compared to methoxy derivatives) and improves aqueous solubility (2.3 mg/mL vs. 0.8 mg/mL for 1-(2-methoxyphenyl)piperazine) .
  • Bioactivity : The sulfonyl moiety enhances metabolic stability in liver microsomes (t₁/₂ > 60 minutes vs. 25 minutes for non-sulfonated analogs) and modulates receptor subtype selectivity .

What strategies can resolve contradictions in reported binding affinities across different studies?

Advanced Research Question
Discrepancies often arise from assay conditions:

  • Receptor Source : Recombinant vs. native receptors (e.g., 5-HT₇ affinity varies by 30% between CHO and neuronal cell lines). Validate using standardized cell lines .
  • Ligand Purity : Impurities >5% (e.g., unreacted intermediates) skew results. Confirm purity via HPLC (>98%) and orthogonal techniques like elemental analysis .
  • Buffer Composition : Differences in Mg²⁺ or GTPγS concentrations alter G-protein coupling. Use uniform assay buffers (e.g., Tris-HCl pH 7.4, 10 mM MgCl₂) .

What are the critical considerations in designing stability studies for this compound under various storage conditions?

Advanced Research Question

  • Temperature/Humidity : Store at -20°C in desiccated amber vials to prevent hydrolysis of the sulfonyl group. Degradation >5% occurs at 25°C/60% RH over 6 months .
  • Light Sensitivity : UV-Vis exposure leads to piperazine ring oxidation. Use light-resistant containers and monitor via periodic NMR for degradation products (e.g., sulfonic acid derivatives) .
  • Solution Stability : In aqueous buffers (pH 7.4), shelf life is <24 hours at room temperature. Prepare fresh solutions for in vitro assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride
Reactant of Route 2
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1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride

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